Enhanced Lipophilicity Over PABA
Methyl 3-acetyl-4-aminobenzoate exhibits a computed XLogP3 value of 1.3 [1], representing a substantial increase in lipophilicity compared to the parent compound, 4-aminobenzoic acid (PABA), which has an XLogP3 of 0.8 [2]. This difference of Δ = +0.5 log units indicates a >3-fold increase in partition coefficient, which is a critical determinant for passive diffusion across biological membranes. This property is particularly relevant for targeting intracellular pathogens or crossing the blood-brain barrier, where PABA's lower lipophilicity may limit its efficacy.
| Evidence Dimension | Lipophilicity (Calculated Partition Coefficient) |
|---|---|
| Target Compound Data | XLogP3 = 1.3 |
| Comparator Or Baseline | 4-Aminobenzoic acid (PABA), XLogP3 = 0.8 |
| Quantified Difference | ΔXLogP3 = +0.5 (approximately 3.2x increase in octanol-water partition coefficient) |
| Conditions | In silico calculation using the XLogP3 algorithm (PubChem) |
Why This Matters
This quantifiable increase in lipophilicity directly addresses a known limitation of PABA in antimicrobial applications, providing a rational basis for selecting Methyl 3-acetyl-4-aminobenzoate over PABA when membrane permeability is a design criterion.
- [1] PubChem. (2025). Methyl 3-acetyl-4-aminobenzoate (Computed Properties). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-3-acetyl-4-aminobenzoate View Source
- [2] PubChem. (2025). 4-Aminobenzoic acid (Computed Properties). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/4-Aminobenzoic-acid View Source
